Trimethylgallium (TMGa) is the premier Group III metalorganic precursor utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE). As a high-purity liquid source, it provides the essential gallium framework for synthesizing advanced compound semiconductors, including GaN, GaAs, and β-Ga2O3 [1]. Unlike heavier alkyls, TMGa possesses an exceptionally high vapor pressure, making it the industry standard for high-throughput, high-temperature epitaxial processes where precise stoichiometric control and rapid mass transport are paramount for commercial wafer production [2].
Generic substitution of TMGa with other gallium sources fundamentally alters reactor kinetics and film properties. Replacing TMGa with Triethylgallium (TEGa) drastically reduces the precursor vapor pressure, severely bottlenecking the maximum achievable mass transport and making it unviable for rapid thick-film epitaxy[1]. Furthermore, TEGa decomposes via β-hydride elimination, which strips carbon from the growing film; while useful for low-carbon baseline films, this fails when intentional carbon auto-doping is required to create semi-insulating buffer layers [2]. Conversely, substituting with Gallium Trichloride (GaCl3) introduces corrosive halogen byproducts that are incompatible with standard MOCVD equipment, restricting its use exclusively to Hydride Vapor Phase Epitaxy (HVPE) [3].
TMGa exhibits a significantly higher vapor pressure than its closest in-class substitute, TEGa, which directly dictates the efficiency of precursor delivery into the MOCVD reactor. At 20°C, TMGa maintains a vapor pressure of approximately 182 Torr, whereas TEGa only reaches about 5 Torr [1]. This massive differential allows TMGa to be delivered at high molar flow rates without the need to aggressively heat the precursor bubbler, ensuring stable, high-volume mass transport required for industrial-scale epitaxy [2].
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | ~182 Torr |
| Comparator Or Baseline | ~5 Torr (TEGa) |
| Quantified Difference | TMGa provides >36x higher vapor pressure at room temperature. |
| Conditions | Standard MOCVD bubbler conditions at 20°C |
Enables high precursor flux for industrial-scale, high-throughput MOCVD without risking precursor condensation in delivery lines.
For vertical power devices requiring thick drift layers (e.g., β-Ga2O3 or GaN), the growth rate is a critical procurement metric. MOCVD processes utilizing TMGa can sustain rapid epitaxial growth rates of 2.8 to 6.7 μm/h under optimized oxygen/nitrogen flows [1]. In contrast, processes relying on TEGa are kinetically limited to much slower growth rates, typically plateauing between 0.2 and 1.0 μm/h[2]. This makes TMGa the only viable choice for cost-effective manufacturing of thick epitaxial layers.
| Evidence Dimension | Maximum practical MOCVD growth rate |
| Target Compound Data | 2.8 to 6.7 μm/h |
| Comparator Or Baseline | 0.2 to 1.0 μm/h (TEGa) |
| Quantified Difference | TMGa enables up to 6.7x faster epitaxial growth. |
| Conditions | Homoepitaxial MOCVD growth of β-Ga2O3 and GaN |
Reduces reactor time significantly for thick epitaxial layers, fundamentally lowering the manufacturing cost of vertical power electronics.
TMGa decomposes via a homolytic radical mechanism, releasing methyl radicals that naturally incorporate carbon into the growing crystal lattice. This allows TMGa to achieve background carbon concentrations of 10^16 to over 10^17 cm^-3, which act as deep acceptors to compensate n-type impurities [1]. TEGa, decomposing via β-hydride elimination, leaves a significantly lower carbon footprint, often below the detection limit [2]. For High Electron Mobility Transistors (HEMTs), TMGa's inherent carbon incorporation is leveraged to grow highly resistive, semi-insulating GaN buffer layers without requiring external carbon dopant gases [1].
| Evidence Dimension | Background Carbon Incorporation |
| Target Compound Data | 10^16 to >10^17 cm^-3 (via methyl radical homolysis) |
| Comparator Or Baseline | Often below SIMS detection limit (via β-hydride elimination for TEGa) |
| Quantified Difference | TMGa provides orders of magnitude higher controllable carbon incorporation. |
| Conditions | Undoped GaN/Ga2O3 MOCVD growth without external C-precursors |
Eliminates the need for complex external carbon doping lines when engineering semi-insulating buffer layers for RF and power HEMTs.
TMGa is the mandatory precursor for MOCVD growth of thick β-Ga2O3 and GaN drift layers. Its ability to support growth rates exceeding 3 μm/h ensures that the deposition of 10+ micron thick layers remains economically viable for commercial foundry operations, avoiding the throughput bottlenecks associated with TEGa [1].
In the production of GaN-on-Si or GaN-on-SiC High Electron Mobility Transistors, TMGa is specifically selected to grow the highly resistive buffer layer. By tuning the reactor pressure and temperature, engineers can utilize TMGa's methyl radicals to achieve precise carbon auto-doping, preventing parasitic leakage currents without the cost of external doping gases [2].
Because the cracking of ammonia (NH3) requires temperatures exceeding 1000°C, GaN MOCVD requires a gallium precursor that is delivered efficiently at high fluxes to match the reaction kinetics. TMGa's high vapor pressure and thermal decomposition profile make it the optimal match for these high-temperature regimes, ensuring stoichiometric stability [3].
Flammable;Corrosive